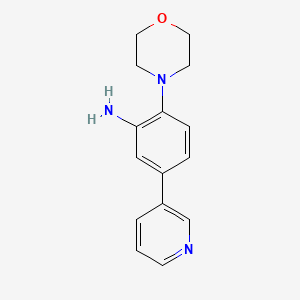
(6-methylpyridin-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methylpyridin-2-yl)methanethiol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a thiol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-methylpyridin-2-yl)methanethiol typically involves the introduction of a thiol group to a methylpyridine precursor. One common method is the reaction of 6-methylpyridine with a thiolating agent under controlled conditions. For instance, the reaction can be carried out using hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-temperature and high-pressure conditions to facilitate the thiolation process. The use of catalysts such as Raney nickel can further improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: (6-methylpyridin-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methyl and thiol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
(6-methylpyridin-2-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals
Mecanismo De Acción
The mechanism of action of (6-methylpyridin-2-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
- Pyridin-2-ylmethanethiol
- 6-Methyl-2-pyridinemethanol
- 2-Methylpyridine
Comparison: (6-methylpyridin-2-yl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, pyridin-2-ylmethanethiol lacks the methyl group, which can significantly alter its chemical properties and reactivity. Similarly, 6-Methyl-2-pyridinemethanol has a hydroxyl group instead of a thiol group, leading to different chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
(6-methylpyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 |
Clave InChI |
LKUIJNQQIVNISE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CS |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(4-Bromobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8706038.png)






![[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate](/img/structure/B8706106.png)

